Cyanidin-3-O-glucuronide
Description
Cyanidin-3-O-glucuronide is a phase II metabolite derived from cyanidin glycosides, such as cyanidin-3-O-glucoside (C3G), through enzymatic conjugation with glucuronic acid via uridine diphosphate-glucuronosyltransferase (UGT) enzymes . It is a prominent anthocyanin metabolite detected in biological samples, including urine, plasma, and lung tissues, following the consumption of polyphenol-rich foods like berries, red-fleshed apples, and aronia extracts . This compound plays a critical role in enhancing the bioavailability of anthocyanins, as glucuronidation increases solubility and facilitates systemic absorption .
Properties
CAS No. |
775284-61-2 |
|---|---|
Molecular Formula |
C21H19O12·Cl |
Molecular Weight |
498.82 |
Origin of Product |
United States |
Preparation Methods
Extraction of Cyanidin-3-O-Glucuronide from Natural Sources
The recovery of this compound from plant matrices relies heavily on extraction techniques that balance efficiency with preservation of structural integrity. Conventional methods such as Soxhlet extraction and maceration remain widely used due to their simplicity and low cost. For instance, Santos et al. demonstrated that Soxhlet extraction with acidified methanol (59.6% v/v) could recover anthocyanins like cyanidin-3-O-glucoside (C3G) from mulberry at yields of up to 44.98 mg/L under optimized conditions . While these methods are effective for glucosides, their applicability to glucuronides requires solvent systems capable of solubilizing the more polar glucuronic acid moiety.
Microwave-assisted extraction (MAE) has emerged as a superior alternative, leveraging controlled thermal energy to disrupt cell walls and enhance solvent penetration. Yang and Zhai reported that MAE at 555 W for 19 minutes with a 1:20 solid-to-liquid ratio increased anthocyanin yields from purple corn by 37% compared to conventional methods . Similarly, Zou et al. achieved a 90.95 mg/L yield of C3G from mulberry using MAE at 425 W for 132 seconds . These parameters could be adapted for glucuronides by substituting methanol with polar aprotic solvents like dimethyl sulfoxide (DMSO), which better solubilize glucuronic acid conjugates.
High hydrostatic pressure (HHP) extraction, a non-thermal technique, has shown promise for preserving labile anthocyanins. A comparative study found that HHP at 600 MPa for 5 minutes at 25°C increased anthocyanin yields from açai pulp by 37%, though it was less efficient than MAE . This method’s mild conditions make it suitable for glucuronides, which are prone to degradation under high temperatures.
Enzymatic Biosynthesis of this compound
Enzymatic glycosylation offers a targeted approach to synthesizing this compound. This method employs uridine 5′-diphosphate (UDP)-glucuronosyltransferases (UGTs) , which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the anthocyanidin aglycone. In recombinant Escherichia coli systems, this pathway has been reconstituted to produce deuterated C3G, achieving titers of 90.95 mg/L using deuterated glycerol and D₂O . Substituting UDP-glucose with UDP-glucuronic acid in such systems could direct synthesis toward the glucuronide form.
Key steps include:
-
Precursor supplementation : Cyanidin aglycone is supplied exogenously or generated in situ via anthocyanidin synthase (ANS) from flavan-3-ol precursors like (+)-catechin .
-
Glycosylation : Recombinant UGTs (e.g., 3-O-glucuronosyltransferase) conjugate glucuronic acid to cyanidin at the 3-position.
-
Deuterium labeling : Incorporating deuterated substrates enhances stability, with NMR confirming 10 deuterium atoms in the glucose moiety of deuterated C3G .
This method’s scalability is limited by the need for expensive UDP-sugar donors, though microbial production of UDP-glucuronic acid in situ could mitigate costs .
Microbial Production via Recombinant Systems
Metabolic engineering in E. coli has enabled de novo synthesis of anthocyanins, including this compound. By optimizing culture conditions, researchers achieved a 90.95 mg/L titer of C3G using glycerol as a carbon source and inducing expression at OD₆₀₀ ≈ 3.7 . Key parameters include:
-
Carbon source : Glycerol outperformed glucose, yielding twice as much C3G (90.95 vs. 44.98 mg/L) .
-
Induction timing : Delaying induction to 19 hours post-inoculation maximized enzyme activity and precursor availability .
-
Deuterium incorporation : Using D₂O and deuterated glycerol-d₈ resulted in 10 deuterium atoms per C3G molecule, enhancing stability at neutral pH .
| Parameter | Glucose | Glycerol | Deuterated Glycerol |
|---|---|---|---|
| Titer (mg/L) | 44.98 | 90.95 | 90.95 (with 10 D atoms) |
| Optimal induction time (h) | 16 | 19 | 19 |
| OD₆₀₀ at induction | 2.8 | 3.7 | 3.7 |
Metabolic Engineering and Gut Microbiota-Mediated Biotransformation
The gut microbiota plays a critical role in the biotransformation of anthocyanins into bioactive metabolites. This compound can be produced via bacterial β-glucuronidase activity , which hydrolyzes glucuronide conjugates from dietary anthocyanins. Studies in rats and humans show that 85% of ingested C3G reaches the distal intestine, where microbiota-mediated deconjugation releases cyanidin aglycone . Subsequent phase II metabolism in the liver regenerates the glucuronide form, detectable in plasma within 0.25–2 hours post-ingestion .
This endogenous pathway suggests that fermentation-based approaches using probiotic strains (e.g., Lactobacillus spp.) could be harnessed for large-scale glucuronide production. However, yields remain unquantified in current literature.
Stability Optimization and Deuterium Labeling
This compound’s instability at neutral pH limits its therapeutic application. Deuterium labeling, as demonstrated in C3G, stabilizes the flavylium cation structure, reducing degradation into chalcone forms . NMR analysis of deuterated C3G confirmed retention of the flavylium ion at pH 7.0, whereas non-deuterated analogs degraded within hours . This approach could be extended to glucuronides by substituting deuterated UDP-glucuronic acid in enzymatic synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyanidin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrocyanidin derivatives.
Scientific Research Applications
Cyanidin-3-O-glucuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of anthocyanins.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: It is used as a natural colorant in food and cosmetic products, providing both aesthetic and health benefits.
Mechanism of Action
The mechanism of action of Cyanidin-3-O-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: By inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Structural Analogues
Peonidin-3-O-glucuronide
- Structural Difference : Peonidin-3-O-glucuronide is a methylated derivative of cyanidin-3-O-glucuronide, with a methoxy group (-OCH₃) replacing a hydroxyl group (-OH) at the 3' position of the cyanidin aglycone .
- Metabolic Pathway : Methylation is mediated by catechol-O-methyltransferase (COMT), often occurring rapidly after glucuronidation, which may explain the absence of this compound in some studies .
- Bioavailability : Both compounds exhibit similar absorption profiles, but methylation may alter tissue specificity or antioxidant capacity.
Cyanidin-3-O-glucoside (C3G)
- Structural Difference : C3G features a glucose moiety instead of glucuronic acid at the 3-O position.
- Metabolic Pathway : C3G is hydrolyzed by gut microbiota to release cyanidin, which is subsequently glucuronidated to form this compound .
- Bioactivity: Encapsulation of C3G in carboxymethyl cellulose (CMC) nanoparticles delays its metabolism, whereas free C3G is rapidly converted to this compound in lung tissues .
Other Flavonoid Glucuronides
- Hesperetin 3'-glucuronide: A flavanone glucuronide with distinct aglycone structure (hesperetin vs. cyanidin) but shared phase II metabolism .
- Baicalin (Baicalein 7-O-glucuronide) : Requires β-glucuronidase for activation to its neuroprotective aglycone, baicalein, unlike this compound, which retains bioactivity in its conjugated form .
Metabolic Pathways and Stability
Bioavailability and Therapeutic Efficacy
- This compound : Detected in lung tissues within 1 hour of inhalation, demonstrating rapid absorption and tissue retention. Free (unencapsulated) forms are more prone to phase II metabolism compared to CMC-encapsulated C3G .
- Hesperetin 3'-glucuronide : Lower tissue penetration due to larger molecular weight and structural complexity .
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying Cyanidin-3-O-glucuronide in biological matrices?
- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard, with optimized parameters for anthocyanin glucuronides. Key steps include:
- Sample preparation : Acidified methanol extraction to stabilize anthocyanins .
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
- Quantification : Use of deuterated internal standards (e.g., cyanidin-d4-glucuronide) to correct for matrix effects .
Q. What enzymatic pathways are involved in the conjugation of cyanidin glycosides to form this compound?
- Methodological Answer : this compound is synthesized via UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A9, as shown in in vitro assays using human liver microsomes. Key experimental steps include:
- Substrate incubation : Cyanidin-3-O-glucoside with UDP-glucuronic acid .
- Enzyme inhibition : Use of selective inhibitors (e.g., bilirubin for UGT1A1) to confirm isoform specificity .
Q. What are the key considerations for ensuring reproducibility in studies investigating this compound's bioavailability?
- Methodological Answer : Standardize:
- Dosing protocols : Administer fixed doses relative to body weight (e.g., 10 mg/kg in rodent models) .
- Dietary controls : Restrict polyphenol-rich diets 48 hours prior to experiments to minimize confounding metabolites .
- Analytical validation : Include recovery rates (%) and limit of detection (LOD) in method validation reports .
Advanced Research Questions
Q. How can researchers address discrepancies in the detection of this compound across different studies?
- Methodological Answer : Discrepancies often arise from rapid methylation by catechol-O-methyltransferase (COMT), converting cyanidin derivatives to peonidin conjugates. Strategies include:
- Time-course studies : Collect samples at multiple time points (e.g., 0–24 hours post-administration) to capture transient metabolites .
- COMT inhibition : Use inhibitors like entacapone in in vivo models to stabilize this compound .
- Analytical sensitivity : Optimize MS/MS transitions (e.g., m/z 463→287 for this compound) to distinguish it from isomers .
Q. What experimental strategies can elucidate the structure-activity relationship of this compound's antioxidant properties?
- Methodological Answer : Combine:
- Synthetic analogs : Compare hydroxylation patterns (e.g., 3-O-glucuronide vs. 7-O-glucuronide) using radical scavenging assays (DPPH/ABTS) .
- Molecular docking : Simulate interactions with oxidative stress targets (e.g., NADPH oxidase) using software like AutoDock Vina .
- Cell-based assays : Measure Nrf2 activation in human endothelial cells exposed to H2O2 .
Q. How can in silico modeling be integrated with in vitro data to predict this compound's metabolic fate?
- Methodological Answer :
- Pharmacokinetic modeling : Use tools like GastroPlus to simulate absorption/distribution based on logP (-1.2) and plasma protein binding (85%) .
- Enzyme kinetics : Input Km and Vmax values from microsomal assays into SimBiology for pathway prediction .
- Validation : Compare predicted metabolites with LC-MS/MS profiles from in vivo studies .
Guidance for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
